![molecular formula C36H52CoN2O2 B1143135 cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate CAS No. 188264-84-8](/img/structure/B1143135.png)

cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

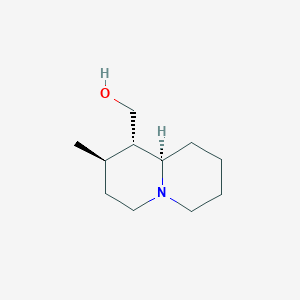

Cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate is a useful research compound. Its molecular formula is C36H52CoN2O2 and its molecular weight is 603.74. The purity is usually 95%.

BenchChem offers high-quality cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polymerization Catalysts

This compound has been used in the study of catalysts for the polymerization of ethylene and its copolymerization with higher olefins . The nature of the activator and outgoing ligand can significantly affect the catalytic activity and properties of the resulting polymers .

Synthesis of Ultra-High Molecular Weight Polyethylene (UHMWPE)

The compound has been found to effectively catalyze the polymerization of ethylene, resulting in the formation of UHMWPE . This material has numerous applications, including the production of high-strength and high-modulus oriented films .

Copolymerization of Ethylene with 1-Octene

The compound can also catalyze the copolymerization of ethylene with 1-octene, leading to the formation of ultra-high molecular weight copolymers .

Ternary Copolymerization

In addition to the above, the compound has been used in the ternary copolymerization of ethylene, propylene, and 5-vinyl-2-norbornene . This process results in the formation of polyolefin elastomers .

Suzuki-Miyaura Coupling

Although not directly related to the compound , similar compounds have been used in the Suzuki-Miyaura coupling of arylboronic acids . This suggests potential applications of “(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)” in similar reactions.

Wirkmechanismus

Target of Action

It’s known that cobalt complexes often interact with various biological targets, including proteins and dna, due to their ability to form coordination bonds .

Mode of Action

The compound, being a cobalt(II) complex, can interact with its targets through coordination bonds. The cobalt ion in the complex can be described as distorted CoNCl3 tetrahedra . The charge of the central Co(II) ion is formally compensated by the charges of two terminal CoCl3- ions, and the whole molecule is neutral . Only terminal pyridine rings of the ligand participate in bonding with Co(II) ions .

Biochemical Pathways

It’s known that cobalt complexes can influence various biochemical processes, including redox reactions and enzymatic activities .

Pharmacokinetics

The pharmacokinetics of cobalt complexes can be influenced by factors such as their size, charge, lipophilicity, and the nature of the ligands .

Result of Action

It’s known that cobalt complexes can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other ions . For instance, exposure to UV irradiation led to the formation of free radicals, which were stable for several days in solutions and more than 1 month in solid samples .

Eigenschaften

IUPAC Name |

cobalt(2+);2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/p-2/t29-,30-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWPDJKMASHRPT-PNHSAAKESA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Co+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52CoN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[(1-oxido-2-pyridinyl)amino]ethyl]- (9CI)](/img/no-structure.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1143072.png)